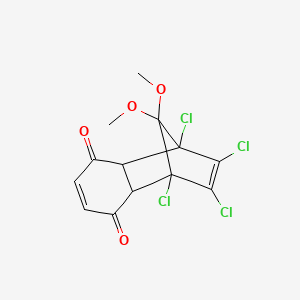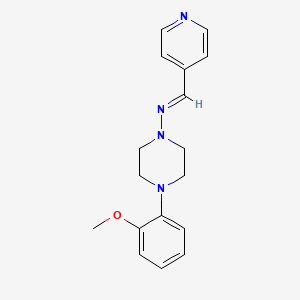
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- is a complex organic compound with a unique structureThe compound’s molecular formula is C11H10O2, and it has a molecular weight of 174.1959 .
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be achieved through the Diels-Alder reaction. This reaction involves the cycloaddition of cyclopentadiene and 1,4-benzoquinone . The reaction conditions typically include a solvent such as toluene and a temperature range of 60-80°C. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- undergoes various chemical reactions, including:
Scientific Research Applications
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity . Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, affecting cellular signaling pathways .
Comparison with Similar Compounds
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be compared with similar compounds such as:
Cyclopentadienebenzoquinone: This compound shares a similar core structure but lacks the tetrachloro and dimethoxy substituents.
1,4,4-alpha,8-alpha-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: This is another related compound with a similar backbone but different substituents.
The uniqueness of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- lies in its specific substituents, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
38667-90-2 |
|---|---|
Molecular Formula |
C13H10Cl4O4 |
Molecular Weight |
372.0 g/mol |
IUPAC Name |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3 |
InChI Key |
DCGCFQBJRLWZID-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)C=CC3=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(allyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972531.png)
![Isopropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972537.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972539.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972554.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)


![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)
